molecular formula C10H7F4NO2 B8185497 4,4,4-Trifluoro-2-(4-fluoro-phenyl)-3-oxo-butyronitrile hydrate

4,4,4-Trifluoro-2-(4-fluoro-phenyl)-3-oxo-butyronitrile hydrate

Cat. No.: B8185497
M. Wt: 249.16 g/mol
InChI Key: VUGXCYYDAUBLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-2-(4-fluoro-phenyl)-3-oxo-butyronitrile hydrate is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and fluoro-phenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(4-fluoro-phenyl)-3-oxo-butyronitrile hydrate typically involves the reaction of 4-fluoro-benzaldehyde with trifluoroacetic acid and a cyanide source under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(4-fluoro-phenyl)-3-oxo-butyronitrile hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-2-(4-fluoro-phenyl)-3-oxo-butyronitrile hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(4-fluoro-phenyl)-3-oxo-butyronitrile hydrate involves its interaction with specific molecular targets. The trifluoromethyl and fluoro-phenyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-methyl-3-oxobutanoate
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
  • 4,4,4-Trifluoro-2-methyl-1-butanol

Uniqueness

4,4,4-Trifluoro-2-(4-fluoro-phenyl)-3-oxo-butyronitrile hydrate is unique due to the presence of both trifluoromethyl and fluoro-phenyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

4,4,4-trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO.H2O/c11-7-3-1-6(2-4-7)8(5-15)9(16)10(12,13)14;/h1-4,8H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGXCYYDAUBLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C(=O)C(F)(F)F)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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